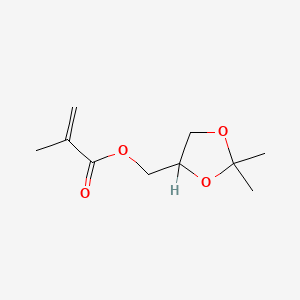

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate

描述

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate is a chemical compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is also known by other names such as Glycerine-1-methacrylate acetone ketal and 2,3-Isopropylideneglycol methacrylate .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate typically involves the reaction of methacrylic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of stabilizers such as 4-tert-butylpyrocatechol (TBC) is common to prevent polymerization during storage and handling .

化学反应分析

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymers and copolymers, which are useful in coatings, adhesives, and other applications.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methacrylate group is replaced by other nucleophiles.

Common Reagents and Conditions

Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Solvents: Dichloromethane, toluene.

Conditions: Reflux, ambient temperature, inert atmosphere.

Major Products Formed

Polymers: Used in coatings and adhesives.

Hydrolysis Products: Methacrylic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.

科学研究应用

Polymer Chemistry Applications

DMMMA is primarily utilized in the synthesis of various polymers due to its ability to undergo free radical polymerization. Its applications include:

- Block Copolymers : DMMMA has been successfully incorporated into block copolymers, demonstrating narrow molecular weight distribution and versatility in material properties. These copolymers are valuable in applications requiring specific mechanical and thermal characteristics .

- Star-Branched Polymers : The compound serves as an arm segment in the synthesis of star-branched polymers, which exhibit enhanced properties compared to linear counterparts. These polymers are useful in coatings and adhesives .

- Polymer Brushes : Research indicates that DMMMA can be utilized to create hydrophilic polymer brushes through surface-initiated polymerization techniques. This application is significant for modifying surface properties to enhance wettability and reduce friction in various environments .

Development of Bio-Based Solvents

A notable case study highlights the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as a bio-based solvent alternative. This study emphasizes the importance of sustainability and toxicity reduction in solvent development. The methodology involves a combination of computational modeling and experimental testing to evaluate the solvent's performance and safety .

Frictional Properties of Polymer Brushes

作用机制

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate primarily involves its ability to polymerize and form cross-linked networks. This property is exploited in the development of high-performance materials. The methacrylate group undergoes free radical polymerization, leading to the formation of polymers with desirable mechanical and chemical properties .

相似化合物的比较

Similar Compounds

- Glycerine-1-methacrylate acetone ketal

- 2,3-Isopropylideneglycol methacrylate

- 2,2-Dimethyl-1,3-dioxolane-4-methanol methacrylate

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate is unique due to its ability to form stable polymers with excellent mechanical properties. Its stability and reactivity make it a valuable compound in various industrial and research applications .

生物活性

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (often abbreviated as DMM) is a compound of significant interest in biomedical research due to its versatile applications in drug delivery systems and polymer science. This article reviews the biological activity of DMM, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

DMM has a molecular formula of and a molecular weight of approximately 200.23 g/mol. Its density is reported at 1.028 g/cm³ with a boiling point of 274.5°C at 760 mmHg .

Synthesis and Derivatives

DMM can be synthesized through various methods, including the polymerization of methacrylate monomers. Notably, it has been utilized in the creation of copolymers for targeted drug delivery applications. For instance, random copolymers of DMM and 2,3-dihydroxypropyl methacrylate have shown promising results in biofilm studies, indicating their potential in antifungal drug delivery systems .

Antinociceptive and Anti-inflammatory Effects

A significant study investigated the effects of Se-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate (Se-DMC), a derivative of DMM, on inflammation and pain responses in a mouse model of rheumatoid arthritis. The study found that Se-DMC significantly reduced paw edema and nociception compared to controls. It also improved neurobehavioral deficits associated with inflammation by modulating inflammatory markers such as TNF-α and NF-κB .

Table 1: Summary of Se-DMC Effects on Inflammatory Markers

| Parameter | Control Group | Se-DMC Group |

|---|---|---|

| Paw Edema (mm) | 5.0 ± 0.5 | 2.0 ± 0.3 |

| TNF-α mRNA Expression (fold) | 2.5 | 1.0 |

| NF-κB Activity (relative units) | 3.0 | 1.5 |

Targeting Drug Delivery Systems

Recent research has demonstrated the use of DMM-based single-chain nanoparticles (SCNPs) for targeting the ookinete stage of Plasmodium falciparum, the malaria parasite. These nanoparticles were functionalized to enhance their anionic surface charge, improving their targeting efficiency . The incorporation of anti-malarial agents into these SCNPs showed increased efficacy in inhibiting parasite growth.

Biofilm Formation and Antifungal Activity

In a study examining the antifungal properties of DMM copolymers, researchers utilized high-throughput nano-biofilm microarrays to evaluate the response of biofilms to antifungal agents like amphotericin B. The results indicated that biofilms formed with DMM copolymers displayed a consistent response across different experimental conditions, suggesting their potential utility in antifungal therapies .

Development as a Bio-based Solvent

DMM has also been investigated as a bio-based solvent alternative due to its favorable environmental profile compared to traditional solvents. A case study highlighted the challenges in developing bio-based solvents while ensuring they meet functional performance criteria and toxicity standards .

属性

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(2)9(11)12-5-8-6-13-10(3,4)14-8/h8H,1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFPDGRVRGETED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30554-96-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30554-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40884285 | |

| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7098-80-8 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7098-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylideneglyceryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLIDENEGLYCERYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C58H6JXO5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key characteristics of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate polymerization?

A1: this compound readily undergoes anionic polymerization, resulting in well-defined polymers with controlled molecular weight and narrow dispersity [, , ]. This controlled polymerization allows for the synthesis of block copolymers with predictable structures and properties.

Q2: How does the structure of this compound contribute to its applications?

A2: The dioxolane ring present in this compound serves as a protecting group for the two hydroxyl groups in 2,3-dihydroxypropyl methacrylate [, ]. This protection is crucial for controlled anionic polymerization and allows for the subsequent hydrolysis of the polymer to obtain water-soluble poly(2,3-dihydroxypropyl methacrylate) [, ].

Q3: What are the potential applications of polymers derived from this compound?

A3: The hydrophilic nature of poly(2,3-dihydroxypropyl methacrylate), derived from the hydrolysis of poly(this compound), makes it suitable for various applications, including:

- Hydrophilic coatings: The polymer can be utilized to modify surfaces, enhancing their wettability and biocompatibility [].

- Friction reduction: Poly(2,3-dihydroxypropyl methacrylate) brushes exhibit low friction coefficients in aqueous environments, suggesting potential applications in lubrication and microfluidic devices [, ].

Q4: How does the thermal stability of poly(this compound) compare to similar polymers?

A4: Studies indicate that the glass transition temperature of poly(this compound) is significantly lower than that of its close analogue, poly(3-methacryloyloxy-1,1'-biadamantane) []. This difference highlights the impact of bulky substituents on the polymer's thermal properties.

Q5: What unique relaxation behavior does poly(this compound) exhibit?

A5: Poly(this compound) displays both dielectric and mechanical β subglass absorptions, followed by an α relaxation attributed to the glass-rubber transition []. The presence of these relaxations, along with observed conductive processes, offers insights into the molecular mobility and charge transport mechanisms within the polymer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。